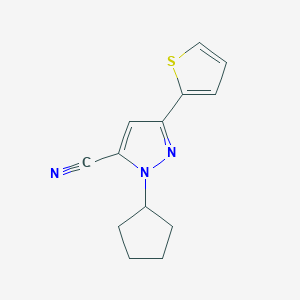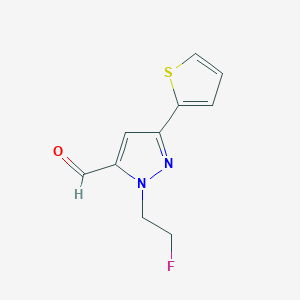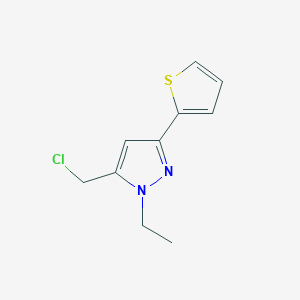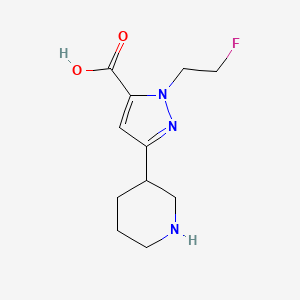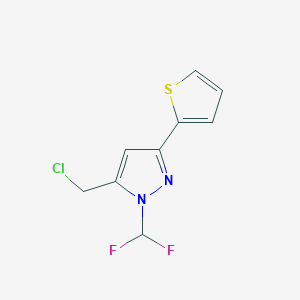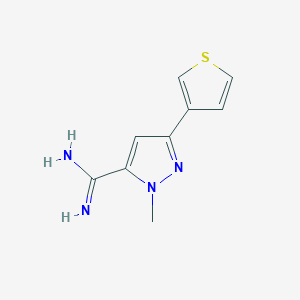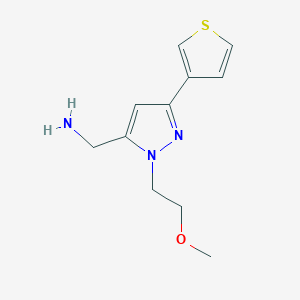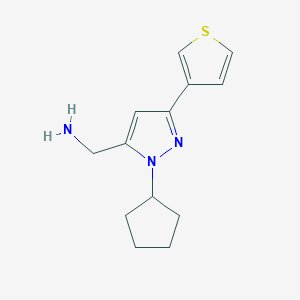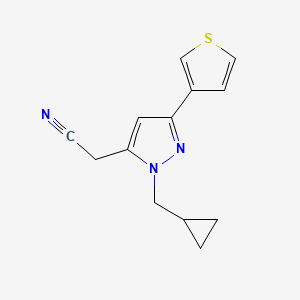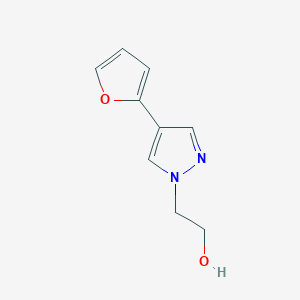
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Descripción general
Descripción
The compound “2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol” is a complex organic molecule that contains a furan ring, a pyrazole ring, and an alcohol group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole refers to a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The alcohol group (-OH) is a functional group present in many organic compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the furan and pyrazole rings. These rings would likely contribute to the overall stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of an alcohol group could make this compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation of Derivatives
The compound "2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol" and its derivatives have been extensively studied for their potential in treating various bacterial and fungal infections. A notable application includes the synthesis of derivatives comprising a furan nucleus, specifically targeting antitubercular agents. The derivatives synthesized, such as 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl} ethanone, have been characterized and evaluated for antibacterial, antifungal, and antitubercular activities, showing significant promise in this field (Bhoot, Khunt, & Parekh, 2011).
Antimicrobial Activity and Molecular Docking Study
Continuing the trend in antimicrobial research, novel series of the compound, specifically 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, have been synthesized and tested against bacterial strains like Staphylococcus aureus and Escherichia coli. The molecular docking studies using this compound series have shown promising interactions with bacterial proteins, highlighting its potential as a significant player in antibacterial therapy (Khumar, Ezhilarasi, & Prabha, 2018).
Antioxidant Applications
Synthesis and Antioxidant Agent Potential
Research into the compound's potential as an antioxidant agent has led to the synthesis of novel derivatives such as (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one. These derivatives have been compared against in vitro-antioxidant activity and molecular docking results, showing potential as potent antioxidants (Prabakaran, Manivarman, & Bharanidharan, 2021).
Anticancer Applications
Synthesis and Anticancer Activity
A derivative closely related to "this compound," specifically 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303), has demonstrated potent antiproliferative activity. The derivative has been shown to disrupt microtubule formation and inhibit tumor growth in the HCT116 human colon cancer xenograft model, showcasing its potential as a powerful anticancer agent (Suzuki et al., 2020).
Mecanismo De Acción
Mode of Action
Furan derivatives are known to undergo various reactions, including diels–alder additions to electrophilic alkenes and alkynes . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in the biological system.
Biochemical Pathways
Furan derivatives are known to participate in various reactions, including hydroxymethylation, which gives 1,5-bis(hydroxymethyl)furan . This suggests that the compound might affect similar biochemical pathways and their downstream effects.
Result of Action
Furan derivatives are known to undergo hydrolysis to give levulinic acid . This suggests that the compound might have similar molecular and cellular effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(furan-2-yl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-4-3-11-7-8(6-10-11)9-2-1-5-13-9/h1-2,5-7,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVUXLNFBSPJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



